molecular formula C12H14N2O5 B1458583 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one CAS No. 1858256-69-5

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one

Cat. No. B1458583
M. Wt: 266.25 g/mol
InChI Key: JVHRFDUBKQWSDL-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Two-Photon Uncaging Using Near-IR Light

    • Field : Chemistry, specifically the design and synthesis of new chromophores .
    • Application : The compound 2-(4-nitrophenyl)benzofuran (NPBF) was designed for two-photon (TP) uncaging using near-IR light .
    • Method : The TP absorption (TPA) cross-sections of the newly designed NPBF chromophore were determined to be 18 GM at 720 nm and 54 GM at 740 nm in DMSO . The TP uncaging reaction of a caged benzoate with the NPBF chromophore quantitatively produced benzoic acid with an efficiency (du) of B5.0 GM at 740 nm .
    • Results : The TP fragmentation of an EGTA unit was observed with du = 16 GM . This behavior makes the new chromophore a promising TP photoremovable protecting group for physiological studies .
  • ESIPT Emission

    • Field : Chemistry, specifically the study of heterocyclic molecules with ESIPT emission .
    • Application : ESIPT-based probes are suitable for a variety of applications, including analyte sensors, solid-state sensing mechanisms, optical technologies, and biomarkers for endogenous or exogenous compounds in various settings .
    • Method : Researchers around the world are working on ESIPT emissions and developing different scaffolds for various applications or industry demands .
    • Results : This field of study is rapidly expanding and there is a need for an up-to-date review of synthesis methodologies and applications .

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes understanding its toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas of future research. It could include potential applications of the compound, or new reactions that it could undergo.


properties

IUPAC Name

5-(dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-13(2)10-7-18-12(15)19-11(10)8-3-5-9(6-4-8)14(16)17/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHRFDUBKQWSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COC(=O)OC1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210818
Record name 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one

CAS RN

1858256-69-5
Record name 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxan-2-one, 5-(dimethylamino)-4-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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